BenchChemオンラインストアへようこそ!

2-Benzamido-2-benzyl-3-hydroxypropanoic acid

Chiral resolution Preferential crystallization Enantiomeric purity

2-Benzamido-2-benzyl-3-hydroxypropanoic acid (CAS 52421-48-4; synonym: DL-N-Benzoyl-2-benzylserine) is a synthetic non-proteinogenic amino acid derivative with molecular formula C₁₇H₁₇NO₄ and molecular weight 299.32 g/mol. It features a serine backbone simultaneously substituted with an N-benzoyl group and a Cα-benzyl group, placing it within the class of N-benzoyl-α-substituted amino acids.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
Cat. No. B13824898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzamido-2-benzyl-3-hydroxypropanoic acid
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CO)(C(=O)O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C17H17NO4/c19-12-17(16(21)22,11-13-7-3-1-4-8-13)18-15(20)14-9-5-2-6-10-14/h1-10,19H,11-12H2,(H,18,20)(H,21,22)
InChIKeyLKEOXPPWIMAHCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzamido-2-benzyl-3-hydroxypropanoic Acid: Structural Identity and Procurement-Relevant Classification


2-Benzamido-2-benzyl-3-hydroxypropanoic acid (CAS 52421-48-4; synonym: DL-N-Benzoyl-2-benzylserine) is a synthetic non-proteinogenic amino acid derivative with molecular formula C₁₇H₁₇NO₄ and molecular weight 299.32 g/mol . It features a serine backbone simultaneously substituted with an N-benzoyl group and a Cα-benzyl group, placing it within the class of N-benzoyl-α-substituted amino acids. The compound exists as a racemic mixture (DL) with a reported melting point of 160–162 °C and is commercially available at purities ≥95% from multiple specialty chemical suppliers . It is catalogued under the product family 'Protein Degrader Building Blocks,' reflecting its utility as a synthetic intermediate for bifunctional molecules . The (S)-enantiomer is also available under CAS 185396-34-3.

Why Generic Substitution of 2-Benzamido-2-benzyl-3-hydroxypropanoic Acid by Single-Substituent Serine Analogs Is Chemically Invalid


Generic substitution of 2-benzamido-2-benzyl-3-hydroxypropanoic acid by simpler mono-substituted serine derivatives is chemically unsound due to its dual aromatic modification architecture. Unlike O-benzyl-L-serine (BenSer, CAS 4726-96-9), which carries a single O-benzyl ether on the side chain and is characterized as an ASCT2/LAT1 inhibitor with an ASCT2 IC₅₀ of approximately 5.3 mM [1], or N-benzoyl-L-serine (CAS 4877-23-0), which carries only the N-acyl group, the target compound combines both an N-benzoyl amide and a Cα-benzyl substituent on the quaternary carbon. This dual substitution eliminates the free α-amine required for recognition by native amino acid transporters and creates a sterically congested, hydrogen-bond-capable scaffold fundamentally different from either mono-substituted comparator [2]. The racemic nature of the commercial DL form (optical purity confirmed via preferential crystallization methodology yielding enantiomers at 90–97% enantiomeric excess [3]) further distinguishes it from enantiopure single-substituent analogs used in transporter studies.

Quantitative Differentiation Evidence for 2-Benzamido-2-benzyl-3-hydroxypropanoic Acid Versus Closest Analogs


Enantiomeric Resolution Capability: Racemic Form Enables Preferential Crystallization Yielding Both Enantiomers at ≥90% Optical Purity

The racemic form of the target compound, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, exhibits conglomerate behavior at room temperature, enabling optical resolution by preferential crystallization—a property not shared by most mono-substituted serine analogs. Using cinchonidine as a resolving agent, optically pure (S)- and (R)-2 were obtained in yields of approximately 70% (based on half the starting racemate). Subsequent preferential crystallization of the racemate itself, without chiral resolving agent, yielded (S)- and (R)-enantiomers with optical purities of approximately 90%, which were upgraded to full optical purity by recrystallization [1]. In contrast, O-benzyl-L-serine is commercially supplied as a single enantiomer and cannot undergo analogous racemate-based resolution. BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a common LAT1 inhibitor comparator, is achiral and lacks this differential capability [2].

Chiral resolution Preferential crystallization Enantiomeric purity

Dual Aromatic Substitution Architecture Differentiates the Compound from Mono-Substituted Transporter Inhibitors O-Benzylserine and N-Benzoylserine

The target compound possesses both an N-benzoyl amide (C₆H₅–C(=O)–NH–) and a Cα-benzyl group (C₆H₅–CH₂–Cα), creating a quaternary α-carbon with three distinct substituents (benzyl, hydroxymethyl, carboxyl). This contrasts with the closest literature-described amino acid transporter inhibitor, O-benzyl-L-serine (BenSer), which bears only an O-benzyl ether on the serine side chain and retains a free α-amine—a structural feature essential for its recognition by ASCT2 (reported IC₅₀ ~5.3 mM in electrophysiological assays [1]) and LAT1 transporters [2]. The N-benzoyl modification in the target compound eliminates the free amine required for zwitterionic amino acid transporter substrate recognition, redirecting its utility toward non-transporter-based applications such as PROTAC building block chemistry . N-Benzoyl-L-serine (CAS 4877-23-0), by comparison, lacks the Cα-benzyl group and thus has a non-quaternary α-carbon, resulting in substantially different steric and conformational properties .

Structural differentiation Amino acid transporter Chemical scaffold

Validated Synthetic Utility: Direct Precursor to Optically Active 2-Amino-2-methyl-3-phenylpropanoic Acid via O-Tosylation and Zinc Reduction

The target compound serves as a validated synthetic precursor to optically active 2-amino-2-methyl-3-phenylpropanoic acid, an unnatural α,α-disubstituted amino acid. In the published route, (S)- and (R)-enantiomers of the target compound undergo O-tosylation followed by zinc powder/sodium iodide reduction to produce (R)- and (S)-2-amino-2-methyl-3-phenylpropanoic acid, respectively, with complete stereochemical inversion at the α-carbon [1]. This transformation is not accessible from either O-benzylserine (which would require N-protection and Cα-alkylation steps) or N-benzoylserine (which lacks the Cα-benzyl group necessary for the final product's phenylalanine-like side chain). The convergent, two-step sequence from resolved starting material to final product contrasts with typical multi-step routes to α,α-disubstituted amino acids, which often employ Strecker or Bucherer-Bergs methodologies requiring 4–6 synthetic steps [2].

Synthetic intermediate Unnatural amino acid synthesis Chiral building block

Commercial Availability Profile: Enantiopure (S)-Form Enables Stereochemically Defined Applications Without Additional Resolution

The target compound is commercially available in both racemic (DL, CAS 52421-48-4) and enantiopure (S, CAS 185396-34-3) forms, with the (S)-enantiomer specified at 98% purity . This contrasts with the closest structural comparator, O-benzyl-L-serine, which is available only as the L-enantiomer (CAS 4726-96-9) and lacks a commercially established racemic supply chain suitable for preferential crystallization . The racemic DL form of the target compound is priced at approximately $69.90/100 mg from major suppliers, providing a cost-effective entry point for laboratories equipped to perform in-house chiral resolution via the published preferential crystallization protocol . Enantiopure N-benzoyl amino acids without the Cα-benzyl group (e.g., N-benzoyl-L-serine, CAS 4877-23-0) are available but lack the quaternary carbon architecture that enables the downstream synthetic transformations validated for this compound.

Enantiopure procurement Stereochemical specification Chiral building block

Evidence-Backed Application Scenarios for 2-Benzamido-2-benzyl-3-hydroxypropanoic Acid


Stereochemical Building Block in PROTAC Linker and Protein Degrader Synthesis

The compound is catalogued under the Protein Degrader Building Blocks product family by multiple suppliers . Its quaternary α-carbon with orthogonal functional handles (N-benzoyl protected amine, free hydroxymethyl, free carboxylic acid) provides three distinct attachment points for sequential conjugation in PROTAC (Proteolysis-Targeting Chimera) design. The availability of both enantiomers—either through direct purchase or in-house preferential crystallization at ≥90% optical purity [1]—enables stereochemically defined linker construction, a critical parameter for ternary complex formation and target degradation efficiency. This application is not accessible using O-benzylserine, whose free amine competes for conjugation chemistry and whose single-aromatic scaffold offers fewer synthetic diversification points.

Direct Precursor for α,α-Disubstituted Unnatural Amino Acid Synthesis

The validated two-step conversion (O-tosylation followed by Zn/NaI reduction) of this compound to optically active 2-amino-2-methyl-3-phenylpropanoic acid [2] positions it as a strategic starting material for medicinal chemistry programs requiring α,α-disubstituted amino acid building blocks. This compound class is prevalent in peptide mimetics, enzyme inhibitor design, and conformational constraint elements in drug candidates. The demonstrated ability to transfer stereochemistry from the resolved starting material to the product with complete inversion provides reliable access to both (R) and (S) product configurations, a significant advantage over racemic Strecker or Bucherer-Bergs approaches that require subsequent resolution.

Chiral Resolution Methodology Reference Standard

The compound's well-characterized conglomerate behavior at room temperature (confirmed by binary and ternary phase diagrams, melting point, solubility, and IR spectrum analysis [2]) makes it a valuable reference compound for studying and optimizing preferential crystallization methodologies. Laboratories developing chiral resolution protocols for related N-protected α-substituted amino acids can use this compound as a benchmark system, given the availability of detailed thermodynamic and crystallographic data in the published literature. Neither O-benzylserine nor BCH has comparable published phase-diagram-level characterization for racemate resolution behavior.

N-Protected Amino Acid Intermediate for Solid-Phase Peptide Synthesis Compatible Chemistry

The N-benzoyl protecting group is stable under standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) conditions and can be removed under specific acidic or hydrogenolytic conditions, providing orthogonal protection strategies. The Cα-benzyl group introduces hydrophobic bulk that can be exploited for studying steric effects in peptide-receptor interactions or for designing peptidomimetics with enhanced metabolic stability. Compared to N-benzoyl-L-serine (which lacks the Cα substituent), the target compound's quaternary α-carbon prevents epimerization during coupling reactions—a documented advantage of α,α-disubstituted amino acids in peptide synthesis [3].

Quote Request

Request a Quote for 2-Benzamido-2-benzyl-3-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.